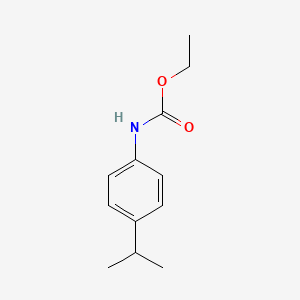

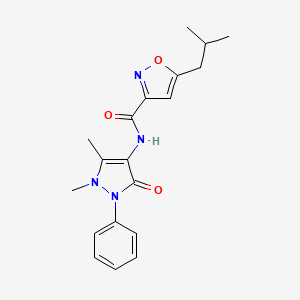

![molecular formula C17H13N3OS B5694415 {4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile](/img/structure/B5694415.png)

{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile, also known as MPTP, is a synthetic compound that has been extensively studied in scientific research. MPTP is a potent neurotoxin that has been used to induce Parkinson's disease in animal models and has been linked to the development of Parkinson's disease in humans.

Mécanisme D'action

The mechanism of action of {4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile involves its metabolism by MAO-B to form MPP+, which is then taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This results in oxidative stress and ultimately, cell death.

Biochemical and Physiological Effects:

The biochemical and physiological effects of {4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile are primarily due to its ability to selectively destroy dopaminergic neurons in the substantia nigra. This results in a loss of dopamine production, leading to the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. {4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile has several advantages as a tool for inducing Parkinson's disease in animal models. It is a potent neurotoxin that produces a reproducible and selective loss of dopaminergic neurons in the substantia nigra. Additionally, {4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile-induced Parkinson's disease closely resembles the human disease in terms of its motor symptoms and neuropathology. However, there are also several limitations to using {4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile in lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, its neurotoxic effects are irreversible, making it difficult to study the early stages of Parkinson's disease.

Orientations Futures

For research include identifying the molecular mechanisms underlying {4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile-induced neurotoxicity, developing new therapies, and investigating its potential role in the development of Parkinson's disease in humans.

Méthodes De Synthèse

{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form 4-methoxybenzylidene malononitrile. This intermediate is then reacted with 2-pyridinylthiomethyl chloride to form the final product, {4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile.

Applications De Recherche Scientifique

{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile has been extensively used in scientific research as a tool to induce Parkinson's disease in animal models. The neurotoxic effects of {4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile are due to its ability to be metabolized by monoamine oxidase-B (MAO-B) to form the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra of the brain. This results in a loss of dopamine production, leading to the characteristic motor symptoms of Parkinson's disease.

Propriétés

IUPAC Name |

2-[[4-methoxy-2-(pyridin-2-ylsulfanylmethyl)phenyl]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c1-21-16-6-5-14(8-13(10-18)11-19)15(9-16)12-22-17-4-2-3-7-20-17/h2-9H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXILUICPKDVBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C(C#N)C#N)CSC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196783 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

{4-Methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5694333.png)

![1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5694341.png)

![1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5694352.png)

![4-[(4-phenyl-1-piperazinyl)methyl]quinoline](/img/structure/B5694356.png)

![2-(2-nitrophenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5694376.png)

![1-phenyl-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5694387.png)

![3-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5694412.png)

![ethyl [(2-methyl-4-quinolinyl)thio]acetate](/img/structure/B5694422.png)